molecular formula C8H17N3O3 B7884749 tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate

tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate

Cat. No. B7884749
M. Wt: 203.24 g/mol
InChI Key: UTRZCIJAPSBNIF-UHFFFAOYSA-N
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Description

“tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate” is a chemical compound that is part of the tert-butyl carbamates family . These compounds are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules .


Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate, which is an intermediate for CCR2 antagonists.


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety . This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties .


Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules . These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes .

Scientific Research Applications

Antibiotic Research

The compound is an important intermediate product in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester

The compound is used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . This reaction is a key step in the synthesis of this ester.

Oligonucleotide and Peptide Synthesis

The compound is used in both oligonucleotide and peptide synthesis . It plays a crucial role in the formation of these complex molecules, contributing to their structure and function.

α-Methylenation and Three-component Synthesis of Pyrrolidines

The compound is used in α-methylenation of this amino aldehyde . It is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .

Mechanism of Action

Target of Action

The primary targets of the compound “tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate” are yet to be identified. Similar compounds have been known to interact with enzymes such as butyrylcholinesterase (bche), which can be considered as an endogenous scavenger of anticholinesterase compounds .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRZCIJAPSBNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate

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